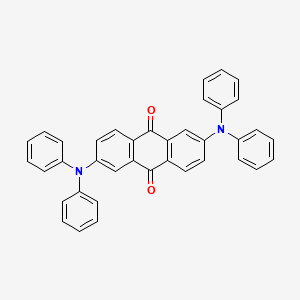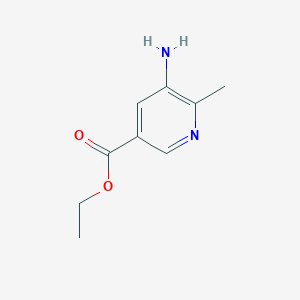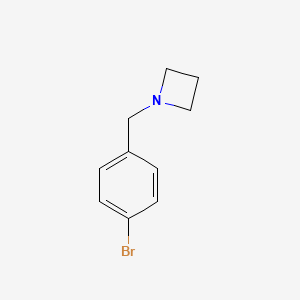
2,6-Bis(diphenylamino)anthracene-9,10-dione
Overview
Description
2,6-Bis(diphenylamino)anthracene-9,10-dione, also known as AQ(PhDPA), is a compound with a structure that includes electron donor and acceptor units . It has been reported to exhibit efficient red light thermally activated delayed fluorescence . This compound is a useful organic charge transfer compound and dye, whose charge transfer-induced torsional dynamics have been documented .
Molecular Structure Analysis
The molecular structure of this compound is directly determined by its molecular formula, C38H26N2O2 . The structure of the molecule and its conformation directly determine its excited-state electronic structure, which in turn affects the efficiency of reverse intersystem crossing to produce delayed fluorescence .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 542.64 . The density is 1.258±0.06 g/cm3 (Predicted) and the acidity coefficient (pKa) is -3.09±0.60 (Predicted) .Scientific Research Applications
DNA-Binding and Anticancer Potential
Research has explored the DNA-binding properties of anthracene-9,10-diones, including 2,6-bis(diphenylamino)anthracene-9,10-dione. These compounds exhibit significant DNA-binding characteristics and have shown potential as anticancer agents due to their cytotoxic properties, which might be distinct from other anthracene-9,10-dione cytotoxins (Agbandje et al., 1992).
Electroluminescent Materials for Devices
Diaminoanthracene derivatives, including this compound, have been utilized in the synthesis of electroluminescent materials. These compounds are used in devices like organic light-emitting diodes (OLEDs), showcasing their potential in the field of electronics and display technology (Yu et al., 2002).
Semiconducting Properties
This compound has been investigated for its semiconducting properties in organic thin film transistors (OTFTs). The compound's ability to exhibit high charge carrier mobilities makes it a candidate for use in electronic and optoelectronic applications (Bae et al., 2010).
Applications in Chemosensors
This compound has also been utilized in the development of chemosensors, particularly for detecting metal ions like Cu2+. The unique structure of this compound allows for specific interactions with these ions, making it useful in environmental monitoring and analytical chemistry (Kaur & Kumar, 2008).
Catalysis and Chemical Synthesis
The compound is also significant in the field of catalysis and chemical synthesis, where its derivatives are employed in various chemical reactions. Its structure facilitates the formation of complex compounds and can influence the efficiency and selectivity of chemical reactions (Watson et al., 2006).
Optoelectronic Applications
Lastly, this compound derivatives have been investigated for their use in optoelectronic applications. Their ability to form stable and high-performance semiconducting materials makes them suitable for use in various optoelectronic devices (Tao et al., 2021).
Safety and Hazards
The safety information for 2,6-Bis(diphenylamino)anthracene-9,10-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .
Mechanism of Action
Target of Action
It is known to be a useful organic charge transfer compound and dye .
Mode of Action
The mode of action of 2,6-Bis(diphenylamino)anthracene-9,10-dione involves charge transfer-induced torsional dynamics . This suggests that the compound may interact with its targets by transferring charge, leading to changes in the targets’ dynamics.
Biochemical Analysis
Biochemical Properties
2,6-Bis(diphenylamino)anthracene-9,10-dione plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been documented to interact with α-glucosidase, exhibiting strong inhibitory effects . This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α-glucosidase can lead to changes in glucose metabolism, which is vital for understanding its impact on cellular energy production and storage . Additionally, the compound’s ability to inhibit specific enzymes can result in altered cellular responses, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for α-glucosidase, by binding to its active site and preventing substrate access . This inhibition leads to a decrease in enzyme activity, which can have downstream effects on metabolic pathways and cellular functions. The compound’s ability to modulate gene expression further highlights its role in regulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Over time, any degradation of the compound can lead to reduced efficacy and altered biochemical interactions, which must be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like α-glucosidase . By inhibiting this enzyme, the compound affects glucose metabolism, which can have significant implications for energy production and storage in cells. Additionally, its interactions with other enzymes and cofactors can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, where it exerts its biochemical effects. The distribution pattern of the compound can influence its overall efficacy and impact on cellular functions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria can affect cellular energy production, while its presence in the nucleus can influence gene expression. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2,6-bis(N-phenylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENEWLXCXPNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730627 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868850-50-4 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)



![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)



![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)

